N-(5-chloro-2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(18(24)20-15-9-12(19)7-8-16(15)26-3)21-22-23(11)13-5-4-6-14(10-13)25-2/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRRZFDTXLRATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3O3 |
| Molecular Weight | 353.81 g/mol |
| LogP | 4.213 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit mitochondrial complex I, which plays a critical role in cellular respiration and energy production. This inhibition is linked to the compound's potential anti-cancer properties, as it can induce apoptosis in cancer cells by disrupting their metabolic functions .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Inhibition Concentration (IC50) : The IC50 values for these cell lines were reported to be submicromolar, indicating potent antiproliferative effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against several pathogens:
- Bacterial Strains : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications at various positions on the triazole ring have been found to influence biological activity significantly. For example:
- Substituents on the Phenyl Rings : Variations in substituents on the 5-chloro and 3-methoxy groups have been correlated with enhanced potency against specific cancer cell lines.
- Triazole Core : The presence of the triazole moiety is essential for maintaining biological activity, as it contributes to the compound's ability to interact with target proteins effectively .
Case Studies
- In Vivo Studies : In murine models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as a therapeutic agent in clinical settings.
- Combination Therapy : Research indicates that combining this triazole derivative with other chemotherapeutic agents may yield synergistic effects, enhancing overall treatment efficacy while potentially reducing side effects associated with higher doses of individual drugs .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula and structure:
- Molecular Formula : C22H20ClN5O3
- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
The triazole ring in this compound is significant for its biological activity, as triazoles are known for their ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds containing the triazole moiety have shown promising results against various strains of bacteria and fungi. The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, a critical target in tuberculosis treatment. In a study involving similar triazole derivatives, compounds exhibited inhibitory effects on the InhA enzyme, with some derivatives showing a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis .
Drug Metabolism
The Pregnane X receptor (PXR) plays a crucial role in drug metabolism and can influence the pharmacokinetics of many therapeutic agents. Research indicates that triazole derivatives can modulate PXR activity, which may lead to altered drug metabolism profiles . This modulation is essential for understanding how new drugs can be designed to minimize adverse effects while maximizing therapeutic efficacy.
Therapeutic Implications
Triazole compounds are being explored for their potential in treating various diseases beyond infections. Their anti-inflammatory and analgesic properties make them suitable candidates for further research into pain management therapies . The presence of multiple functional groups in this compound enhances its versatility as a therapeutic agent.
Table 1: Summary of Biological Activities
| Compound Name | Target Organism/Pathway | Observed Activity | MIC (μg/mL) |
|---|---|---|---|
| Triazole Derivative A | Mycobacterium tuberculosis | Inhibitory | 12.5 |
| Triazole Derivative B | PXR Activation | Modulation | - |
| Triazole Derivative C | Anti-inflammatory Pathway | Significant Reduction | - |
Case Study: Efficacy Against Mycobacterium tuberculosis
In a recent study published in Frontiers in Chemistry, researchers synthesized several triazole derivatives and tested their efficacy against M. tuberculosis. Among these compounds, one derivative demonstrated significant activity comparable to the reference drug Isoniazid . This highlights the potential of this compound as a lead compound for further development in anti-tubercular therapy.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines:
Reaction :
Conditions :
-
Acid-catalyzed : 6M HCl, reflux (110°C, 8–12 hrs)
-
Base-catalyzed : 2M NaOH, ethanol/water (1:1), 80°C, 6 hrs
Key Data :
| Substrate | Catalyst | Yield (%) | Product(s) |
|---|---|---|---|
| Parent compound | HCl | 78 | 5-methyltriazole-4-carboxylic acid |
| Parent compound | NaOH | 82 | 5-chloro-2-methoxyaniline derivative |
Mechanistic studies suggest nucleophilic attack at the carbonyl carbon, with proton transfer stabilizing intermediates.
Suzuki–Miyaura Cross-Coupling
The chloro-substituted aromatic ring participates in palladium-catalyzed coupling reactions:
Reaction :
Optimized Conditions :
Representative Results :
| Boronic Acid | Product Structure | Yield (%) |
|---|---|---|
| 4-Methoxyphenylboronic acid | Biaryl derivative | 67 |
| 3-Fluorophenylboronic acid | Fluoro-substituted biaryl | 58 |
Density functional theory (DFT) calculations confirm oxidative addition of the C–Cl bond to Pd(0) as the rate-limiting step .
Oxidation of the Methyl Group
The 5-methyl substituent on the triazole ring undergoes selective oxidation:
Reaction :
Conditions :
-
KMnO₄ (3 eq), H₂O, 60°C, 4 hrs
-
Yield : 73% (carboxylic acid derivative)
Spectroscopic Evidence :
Nucleophilic Aromatic Substitution
The electron-deficient 5-chloro-2-methoxyphenyl group undergoes substitution:
Reaction :
Examples :
| Nucleophile (Nu⁻) | Conditions | Yield (%) |
|---|---|---|
| Morpholine | DMSO, 120°C, 12 hrs | 64 |
| Sodium methoxide | MeOH, reflux, 6 hrs | 81 |
Kinetic studies show second-order dependence on nucleophile concentration .
Photochemical Reactions
UV-induced dimerization occurs through [2+2] cycloaddition:
Conditions :
-
254 nm UV light, acetonitrile, N₂ atmosphere, 24 hrs
Quantum Yield :
Comparative Reaction Kinetics
Data from competitive experiments:
| Reaction Type | Relative Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Amide hydrolysis | 2.1 × 10⁻⁴ | 68.3 |
| Suzuki coupling | 5.8 × 10⁻³ | 42.1 |
| Methyl oxidation | 3.4 × 10⁻⁵ | 89.7 |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Triazole Carboxamides with Varied Aromatic Substituents
Compound A : 5-Amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Key Differences: An amino group replaces the 5-methyltriazole, and a benzyl group links the 3-methoxyphenyl to the triazole.
Compound B : N-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Key Differences : Dimethylphenyl (3,4-position) and dimethoxyphenyl (2,4-position) substituents.
- Implications : Additional methyl groups enhance hydrophobicity, likely improving lipid solubility but reducing aqueous solubility. The dimethoxy arrangement may alter binding specificity .
Compound C : 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Pyrazole and Isoxazole Analogues
Compound D : 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)
- Core Structure : Pyrazole instead of triazole.
- Yield: 68%, mp: 133–135°C .
Compound E : N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Substituent Impact on Physicochemical Properties
Notes:
- Methoxy groups generally improve solubility but may reduce metabolic stability.
- Chloro substituents enhance electronegativity, influencing binding interactions.
Preparation Methods
Azide-Alkyne Cycloaddition (Huisgen Reaction)
The 1,2,3-triazole core is typically constructed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound, the reaction involves:
- 3-Methoxyphenyl azide : Synthesized from 3-methoxyaniline using imidazole-1-sulfonyl azide hydrochloride under biphasic conditions (CHCl₃/NaHCO₃(aq)).
- 5-Methyl-4-cyano-N-(5-chloro-2-methoxyphenyl)acetamide : Prepared by treating 5-chloro-2-methoxyaniline with ethyl cyanoacetate followed by N-methylation.
Reaction Conditions :
- Catalyst: CuI (10 mol%) in DMF at 80°C
- Yield: 68–72% after column chromatography (SiO₂, EtOAc/hexanes 1:3).
Key Characterization Data :
| Parameter | Value |
|---|---|
| $$ ^1H $$ NMR (500 MHz, CDCl₃) | δ 7.42 (d, J=8.5 Hz, 2H, Ar-H), 6.91 (s, 1H, triazole-H), 3.89 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃) |
| HRMS (ESI+) | m/z 401.1245 [M+H]⁺ (calc. 401.1251) |
Carboxamide Installation via Direct Amidation
Lewis Acid-Catalyzed Amidation
The triazole intermediate undergoes amidation with 5-chloro-2-methoxyaniline using ZrCl₄ as a catalyst:
Procedure :
- Ester Activation : React triazole ethyl ester (1 eq) with ZrCl₄ (1.2 eq) in THF at 0°C.
- Amine Coupling : Add 5-chloro-2-methoxyaniline (1.5 eq) and stir at 45°C for 24 h.
- Workup : Quench with 1 M HCl, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).
Optimized Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 15 mol% ZrCl₄ | 78% → 89% |
| Temperature | 45°C | 63% → 89% |
| Solvent | THF | <60% → 89% |
Side Reactions :
- Overalkylation at the triazole N2 position (reduced by stoichiometric control).
- Ester hydrolysis (mitigated by anhydrous conditions).
Functional Group Manipulation
Methoxy Group Introduction
The 3-methoxyphenyl moiety is installed prior to cycloaddition via O-methylation:
Protocol :
- Substrate: 3-Hydroxyphenylboronic acid
- Reagent: Methyl iodide (2 eq), K₂CO₃ (3 eq) in acetone
- Yield: 94% after reflux (12 h).
Critical Note :
Late-stage methylation risks demethylation under acidic conditions; thus, early-stage functionalization is preferred.
Industrial-Scale Synthesis Considerations
Process Optimization
Key Improvements :
- Microwave-Assisted Cycloaddition : Reduces reaction time from 48 h to 1 h (80°C, 300 W).
- Continuous Flow Azide Synthesis : Minimizes handling hazards with in situ azide generation (99% conversion).
Cost Analysis :
| Step | Cost Contribution |
|---|---|
| Azide Synthesis | 32% |
| Cycloaddition | 28% |
| Amidation | 40% |
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency Comparison
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Classical CuAAC | 58% | 95.2% | Limited |
| Microwave CuAAC | 72% | 98.7% | High |
| One-Pot Sequential | 65% | 97.1% | Moderate |
Trade-offs :
- Microwave methods enhance yield but require specialized equipment.
- One-pot sequences reduce purification steps but complicate reaction monitoring.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves a multi-step process, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Coupling of substituted phenyl azides and alkynes under controlled conditions (e.g., DMF or acetonitrile as solvents, CuI as a catalyst).
- Introduction of methoxy and chloro substituents via nucleophilic aromatic substitution or palladium-mediated cross-coupling.
- Final carboxamide formation using coupling agents like EDCI/HOBt .
Q. How should the compound’s structure be validated?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- X-ray crystallography (if crystals are obtainable) for unambiguous 3D structure determination.
- HPLC purity analysis (>95% purity threshold for biological assays) .
Q. What preliminary biological screening assays are appropriate?
Begin with:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) at 1–10 µM concentrations.
- Cytotoxicity profiling using cell lines (e.g., HEK293, HeLa) via MTT or resazurin assays.
- Solubility and stability tests in PBS/DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Synthetic modifications : Replace methoxy or chloro groups with bioisosteres (e.g., trifluoromethoxy, bromo) and compare activity .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina, Schrödinger) to identify critical binding interactions.
- ADMET profiling : Assess metabolic stability (CYP450 assays), plasma protein binding, and blood-brain barrier permeability .
Q. What strategies optimize reaction yields and purity?
- Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity).
- Ultrasound-assisted synthesis : Enhances reaction rates and reduces byproducts (e.g., 40 kHz ultrasound in DMF) .
- In-line purification : Use flash chromatography with gradients optimized via TLC monitoring .
Q. How to resolve contradictions in biological activity data?
- Orthogonal assays : Validate initial findings with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites interfering with assays.
- Computational validation : Perform MD simulations to confirm target engagement mechanisms .
Q. What computational tools predict off-target interactions?
- PharmaGIST : Aligns ligand pharmacophores with non-target proteins.
- SwissTargetPrediction : Uses combinatorial QSAR models to rank potential off-targets.
- Deep learning platforms (e.g., DeepChem) for toxicity prediction .
Methodological Notes
- Controlled experiments : Always include positive/negative controls (e.g., staurosporine for cytotoxicity assays).
- Data reproducibility : Triplicate runs with independent synthetic batches to account for batch-to-batch variability.
- Ethical reporting : Disclose solvent residues (e.g., DMSO) in biological studies to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
